molecular formula C22H20F4N4O2 B2720442 2-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 1251567-96-0

2-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide

Katalognummer B2720442
CAS-Nummer: 1251567-96-0
Molekulargewicht: 448.422
InChI-Schlüssel: PRDGYRAIRZSOSW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a complex organic molecule with several functional groups. It contains a piperidine ring, which is a common motif in many pharmaceuticals, and a trifluoromethyl group, which can influence the molecule’s reactivity and interactions with biological targets. The presence of an oxadiazole ring suggests that this compound might have interesting electronic properties .


Molecular Structure Analysis

The molecular structure of this compound is likely to be influenced by the presence of the oxadiazole and piperidine rings, which may impose certain conformational constraints. The electronegative fluorine atoms could also influence the molecule’s shape through their interactions with other parts of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atoms could increase its lipophilicity, influencing its solubility and permeability .

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

Research on compounds with similar structures has demonstrated significant antibacterial activity. For instance, a study by Iqbal et al. (2017) synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, evaluating their antibacterial potentials. They found that these compounds were moderate inhibitors, particularly effective against Gram-negative bacterial strains, with certain derivatives identified as the most active growth inhibitors across multiple bacterial strains, including Salmonella typhi and Escherichia coli (Iqbal et al., 2017). Another study by Parikh and Joshi (2014) synthesized 2-mercapto-5-phenyl-1,3,4-oxadiazole derivatives, which showed notable antimicrobial properties, highlighting the role of fluorine atoms in enhancing the antibacterial and antifungal potency of these compounds (Parikh & Joshi, 2014).

Cognitive Disorders and Alzheimer's Disease

Compounds with similar structures have also been explored for their potential in treating cognitive disorders and Alzheimer's disease. ADX47273, a novel metabotropic glutamate receptor 5-selective positive allosteric modulator, has shown preclinical antipsychotic-like and procognitive activities. This compound could represent a novel approach for the treatment of schizophrenia and potentially improve cognitive efficacy in Alzheimer's disease (Liu et al., 2008).

Anti-tumor Activities

Furthermore, compounds incorporating elements of the specified chemical structure have demonstrated anti-tumor activities. Research by Hammam et al. (2005) on fluoro-substituted benzo[b]pyran showed anticancer activity at low concentrations against human cancer cell lines, including lung, breast, and CNS cancer, compared to the reference drug 5-fluorodeoxyuridine (Hammam et al., 2005).

Zukünftige Richtungen

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activity .

Eigenschaften

IUPAC Name

2-[4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F4N4O2/c23-16-7-5-14(6-8-16)20-28-21(32-29-20)15-9-11-30(12-10-15)13-19(31)27-18-4-2-1-3-17(18)22(24,25)26/h1-8,15H,9-13H2,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRDGYRAIRZSOSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC(=NO2)C3=CC=C(C=C3)F)CC(=O)NC4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F4N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.